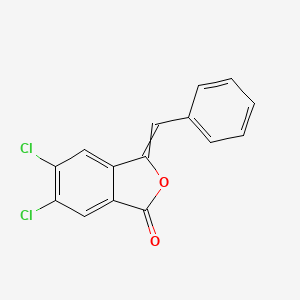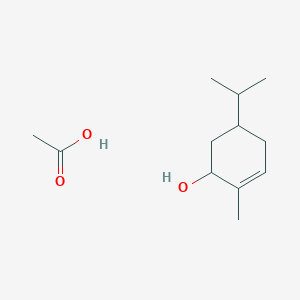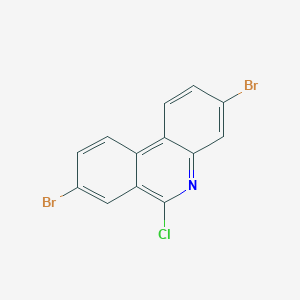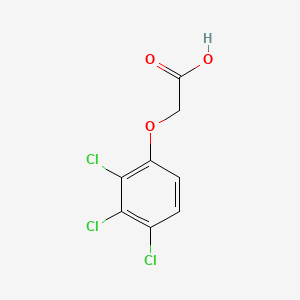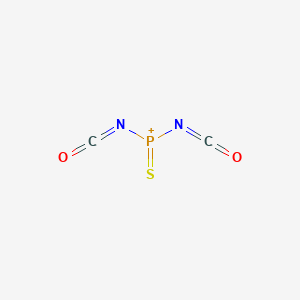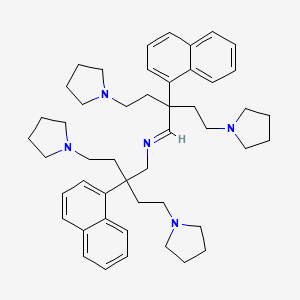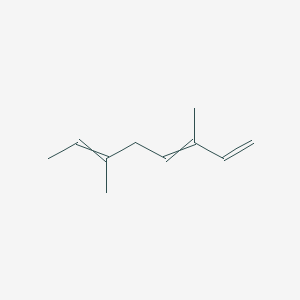
3,6-Dimethylocta-1,3,6-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-Ocimene , is a naturally occurring monoterpene found in a variety of plants and fruits. It is a colorless to straw-colored liquid with a warm, herbaceous aroma. This compound plays a significant role as a plant metabolite and is used in the fragrance and perfumery industry due to its pleasant odor .
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylocta-1,3,6-triene can be synthesized through various methods. One common approach involves the isomerization of linalool in the presence of an acid catalyst such as Amberlyst-15 resin . The reaction typically occurs under mild conditions, with the resin facilitating the rearrangement of the linalool molecule to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like basil, bay, and hops. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for use in various applications .
化学反应分析
Types of Reactions
3,6-Dimethylocta-1,3,6-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxygenated derivatives, such as and .
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method for reducing the triene.
Substitution: Halogenation reactions often use or under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
3,6-Dimethylocta-1,3,6-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用机制
The mechanism of action of 3,6-Dimethylocta-1,3,6-triene involves its interaction with various molecular targets and pathways. As a monoterpene, it can modulate the activity of enzymes and receptors in biological systems. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria .
相似化合物的比较
3,6-Dimethylocta-1,3,6-triene is part of the ocimene family, which includes several isomeric forms:
α-Ocimene: cis-3,7-Dimethyl-1,3,7-octatriene.
cis-β-Ocimene: cis-3,7-Dimethyl-1,3,6-octatriene.
trans-β-Ocimene: trans-3,7-Dimethyl-1,3,6-octatriene.
Uniqueness
What sets this compound apart from its isomers is its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its unique structure allows it to interact differently with enzymes and receptors compared to other ocimene isomers .
属性
CAS 编号 |
32778-25-9 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
3,6-dimethylocta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3 |
InChI 键 |
NKOIWCFWMDLWKY-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)CC=C(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
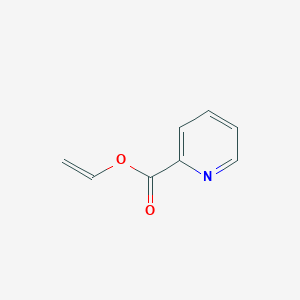
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
